![molecular formula C20H15ClN2O2S B2367656 3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326833-47-9](/img/no-structure.png)

3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

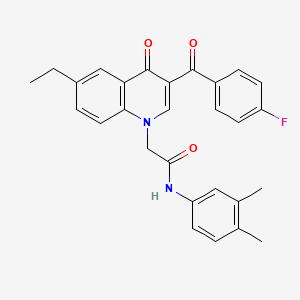

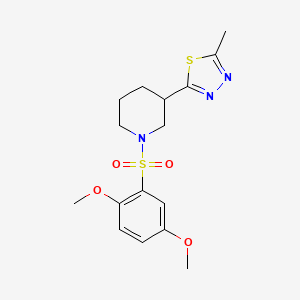

Thieno[3,2-d]pyrimidin-4(3H)-ones are a class of compounds that have been studied for their potential biological activities . The compound you mentioned, “3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione”, belongs to this class. It has a thieno[3,2-d]pyrimidine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyrimidine ring. This core is substituted at the 3-position with a 4-chlorophenyl group and at the 1-position with a 2-phenylethyl group.

Chemical Reactions Analysis

The chemical reactions involving your compound would depend on the reaction conditions and the other reactants present. Thieno[3,2-d]pyrimidin-4(3H)-ones have been found to exhibit antimycobacterial activity , suggesting that they might undergo reactions with biological targets.Scientific Research Applications

- Researchers have designed and synthesized thieno[3,2-d]pyrimidin-4(3H)-ones to explore their potential as antitubercular agents . Some compounds demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . Notably, compounds 13b and 29e exhibited excellent antimycobacterial activity (with MIC values in the range of 6–8 μM). These findings suggest that thieno[3,2-d]pyrimidin-4(3H)-ones could be developed further for tuberculosis treatment.

- Novel thieno[3,2-d]pyrimidines with diverse functional groups have been synthesized for potential use in cancer therapy . These molecules are designed based on their DNA-intercalating properties, which involve hydrogen bond formation. Further investigations are needed to explore their efficacy against specific cancer types.

Antitubercular Activity

Cancer Chemotherapy

Mechanism of Action

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-chlorobenzaldehyde with 2-phenylethylamine to form an imine intermediate, which is then reacted with thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in the presence of a Lewis acid catalyst to yield the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "2-phenylethylamine", "thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione", "Lewis acid catalyst" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 2-phenylethylamine in the presence of a suitable solvent and a catalyst to form the imine intermediate.", "Step 2: Addition of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione to the imine intermediate in the presence of a Lewis acid catalyst to form the final product.", "Step 3: Purification of the product by recrystallization or column chromatography." ] } | |

CAS RN |

1326833-47-9 |

Molecular Formula |

C20H15ClN2O2S |

Molecular Weight |

382.86 |

IUPAC Name |

3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C20H15ClN2O2S/c21-15-6-8-16(9-7-15)23-19(24)18-17(11-13-26-18)22(20(23)25)12-10-14-4-2-1-3-5-14/h1-9,11,13H,10,12H2 |

InChI Key |

JNEZKEISAOTBHN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC=C3 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2367573.png)

piperidino]ethoxy}phenyl)methanone](/img/structure/B2367576.png)

![2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2367582.png)

![Tert-butyl pyrazolo[1,5-a]pyridin-5-ylcarbamate](/img/structure/B2367591.png)